Methyl 4-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)benzoate
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Overview
Description
“Methyl 4-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)benzoate” is a chemical compound with the CAS No. 868965-02-0. It is available from suppliers like Life Chemicals Inc .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available resources . For a complete analysis, more specific information such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information would be required.Mechanism of Action
The exact mechanism of action of Methyl 4-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)benzoate is not fully understood. However, it is believed to exert its biological activities by interacting with specific targets in the cell. For example, it has been shown to inhibit the activity of certain enzymes that are essential for bacterial and fungal growth. It has also been found to induce cell death in cancer cells by activating specific signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. For example, it has been shown to inhibit the growth of several bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. It has also been found to induce cell death in cancer cells and inhibit the growth of tumor cells in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Methyl 4-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)benzoate in lab experiments is its broad-spectrum activity against various biological targets. It has also been found to exhibit low toxicity in animal models, which makes it a promising candidate for drug development. However, one of the limitations of using this compound is its complex synthesis process, which can be time-consuming and expensive.
Future Directions
There are several future directions for the research on Methyl 4-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)benzoate. One of the areas of focus is the development of new drugs that can target specific biological pathways using this compound as a scaffold. Another area of research is the optimization of the synthesis process to make it more efficient and cost-effective. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential use in the treatment of various diseases.
Synthesis Methods
The synthesis of Methyl 4-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)benzoate involves a multi-step process that requires the use of several reagents and solvents. The first step involves the reaction of 4-ethyl-2,3-dioxopiperazine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. This leads to the formation of 2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetic acid ethyl ester. The second step involves the reaction of this intermediate with 4-aminobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield the final product, this compound.
Scientific Research Applications
Methyl 4-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)benzoate has been extensively studied for its potential use in the development of novel drugs. It has been found to exhibit antibacterial, antifungal, antiviral, and anticancer activities. Several studies have also reported its potential use as a scaffold for the development of new drugs that can target specific biological pathways.
Properties
IUPAC Name |
methyl 4-[[2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c1-3-18-8-9-19(15(22)14(18)21)10-13(20)17-12-6-4-11(5-7-12)16(23)24-2/h4-7H,3,8-10H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZQCHQMJBDVIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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